4,5-Dibromo-3H-2-benzofuran-1-one: A Technical Guide on Structure, Reactivity, and Applications in Drug Discovery
4,5-Dibromo-3H-2-benzofuran-1-one: A Technical Guide on Structure, Reactivity, and Applications in Drug Discovery
Abstract
4,5-Dibromo-3H-2-benzofuran-1-one (commonly known as 4,5-dibromophthalide) is a highly functionalized, bicyclic organic scaffold that serves as a critical building block in modern medicinal chemistry and materials science. This whitepaper provides an in-depth analysis of its chemical properties, regioselective synthesis methodologies, and its role as a precursor for advanced therapeutics, including ROMK inhibitors and MMP-13 antagonists.
Chemical Identity & Structural Mechanics
The structural core of 4,5-dibromo-3H-2-benzofuran-1-one consists of a γ -lactone (furan-2-one) ring fused to a benzene ring, with bromine atoms occupying the C4 and C5 positions.
The presence of two adjacent bromine atoms introduces significant steric bulk and profound electron-withdrawing effects. Mechanistically, this lowers the electron density of the aromatic core, activating the carbon-bromine bonds for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Furthermore, the lactone ring provides a reactive site for nucleophilic ring-opening, allowing researchers to rapidly generate substituted benzoic acid derivatives.
Physicochemical Properties
Understanding the physicochemical profile of 4,5-dibromophthalide is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.
| Property | Value |
| IUPAC Name | 4,5-dibromo-3H-2-benzofuran-1-one |
| Common Synonyms | 4,5-dibromophthalide, 4,5-dibromoisobenzofuran-1(3H)-one |
| Molecular Formula | C₈H₄Br₂O₂ |
| Molecular Weight | 291.92 g/mol |
| Exact Mass | 289.8578 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area (TPSA) | 26.3 Ų |
Synthesis Methodologies: Achieving Regiocontrol
The Causality of Synthetic Choice: Direct electrophilic bromination of the unsubstituted phthalide core is notoriously unselective, typically yielding an inseparable mixture of 3-, 5-, and 6-bromo isomers[1]. To achieve absolute regiocontrol at the 4,5-positions, researchers must employ a bottom-up synthetic approach starting from a pre-functionalized precursor, such as 4,5-dibromo-o-xylene[2].
Protocol: Bottom-Up Synthesis of 4,5-Dibromophthalide
Step 1: Oxidation to 4,5-Dibromophthalic Acid
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Disperse 4,5-dibromo-o-xylene in a solvent mixture of pyridine and water (approx. 1:1.5 ratio). Rationale: Pyridine acts as a phase-transfer facilitator, solubilizing the highly lipophilic organic substrate while maintaining the oxidative power of the aqueous phase.
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Add an excess of Potassium Permanganate ( KMnO4 ) incrementally.
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Reflux the mixture for 16 hours.
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Filter the mixture hot to remove MnO2 byproducts, concentrate under vacuum to remove pyridine, and acidify with concentrated HCl to precipitate the product[2].
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Validation Checkpoint: Confirm the intermediate via 1H NMR (D₂O); look for the distinct singlet at ~8.09 ppm corresponding to the two symmetric aromatic protons. Ensure ESI-MS shows m/z 322.4 [M-H]⁻[2].
Step 2: Dehydration to Anhydride
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Suspend the 4,5-dibromophthalic acid in acetic anhydride ( Ac2O ).
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Heat under microwave irradiation at 80 °C for 4 hours to drive the dehydration[2].
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Evaporate the solvent under vacuum to yield 4,5-dibromophthalic anhydride.
Step 3: Regioselective Reduction
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Dissolve the anhydride in anhydrous THF.
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Add Sodium Borohydride ( NaBH4 ) at 0 °C to selectively reduce one of the carbonyl groups, yielding the target 4,5-dibromophthalide.
Bottom-up synthesis workflow for 4,5-dibromophthalide ensuring absolute regiocontrol.
Applications in Drug Development & Materials Science
The 4,5-dibromophthalide architecture is highly prized across multiple scientific domains:
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ROMK Inhibitors (Cardiovascular Therapeutics): The phthalide core is a privileged pharmacophore in the development of Renal Outer Medullary Potassium (ROMK / Kir1.1) channel inhibitors. These compounds act as novel diuretics and natriuretics, offering therapeutic avenues for hypertension and acute heart failure without triggering the severe hypokalemia associated with classical loop diuretics[3].
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MMP-13 Inhibitors (Oncology): Halogenated phthalides and their phthalimide derivatives are critical building blocks for synthesizing water-soluble matrix metalloproteinase-13 (MMP-13) inhibitors via click chemistry. These inhibitors demonstrate potent targeted activity against human osteosarcoma cells[2].
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Advanced Materials (Phthalocyanines): 4,5-dibrominated derivatives are essential precursors for the synthesis of expanded, rectangular-shaped phthalocyanines containing dual metal centers (e.g., Mo or W). These materials possess unique electronic, electron paramagnetic resonance (EPR), and magnetic circular dichroism (MCD) properties[4].
Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Causality of Catalyst Selection: Functionalizing the 4,5-positions with aryl groups is a common objective in drug discovery. However, the adjacent bromine atoms at C4 and C5 create extreme steric hindrance. To overcome this, the catalytic system must employ bulky, electron-rich biaryl phosphine ligands (such as SPhos or XPhos). These ligands accelerate the rate-limiting oxidative addition step and stabilize the palladium intermediate against premature degradation[5].
Step-by-Step Protocol
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Preparation: In a glovebox under an argon atmosphere, charge an oven-dried Schlenk tube with 4,5-dibromophthalide (1.0 equiv), the desired arylboronic acid (2.5 equiv to ensure double coupling), Pd2(dba)3 (2 mol%), and SPhos (4 mol%).
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Base Addition: Add anhydrous Potassium Phosphate ( K3PO4 , 3.0 equiv) as the base. Rationale: K3PO4 provides optimal basicity to facilitate transmetalation without hydrolyzing the lactone ring.
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Solvent & Reaction: Inject degassed Toluene/Water (10:1 v/v). Seal the tube, remove it from the glovebox, and stir at 100 °C for 12 hours.
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Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO4 and concentrate under reduced pressure.
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Validation Checkpoint: Monitor the reaction via HPLC. The disappearance of the 4,5-dibromophthalide peak and the emergence of a highly lipophilic peak indicates successful coupling. Confirm the final 4,5-diarylphthalide structure using 13C NMR, specifically verifying the shift in the aromatic carbon resonances previously bonded to bromine (shifting from ~120 ppm to ~135-140 ppm).
Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for 4,5-dibromophthalide.
References
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Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells Source: PMC (National Institutes of Health) 2
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BRPI1014050A2 - Compound, Pharmaceutical Composition, and Use of a Compound (ROMK Inhibitors) Source: Google Patents 3
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A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers Source: Benchchem 5
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Rectangular-Shaped Expanded Phthalocyanines with Two Central Metal Atoms Source: Journal of the American Chemical Society (ACS) 4
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5-Bromophthalide | High-Purity Reagent (Bromination Mechanisms) Source: Benchchem1
Sources
- 1. 5-Bromophthalide|CAS 64169-34-2|High-Purity Reagent [benchchem.com]
- 2. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRPI1014050A2 - compound, pharmaceutical composition, and, use of a compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
